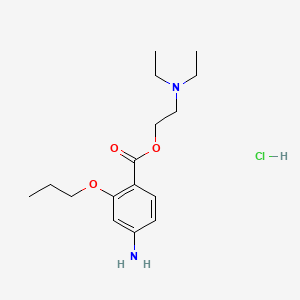
Propoxycaine hydrochloride
概要
説明
Propoxycaine Hydrochloride is the hydrochloride salt form of propoxycaine, a para-aminobenzoic acid ester with local anesthetic activity . Propoxycaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses . This results in a loss of sensation .
Molecular Structure Analysis
The molecular formula of Propoxycaine Hydrochloride is C16H27ClN2O3 . It has an average mass of 330.850 Da and a monoisotopic mass of 330.171021 Da .
Chemical Reactions Analysis
Propoxycaine Hydrochloride has been found to increase annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer . This may further confirm its role in modulating neural impulses .
Physical And Chemical Properties Analysis
The molecular formula of Propoxycaine Hydrochloride is C16H27ClN2O3 . It has a molecular weight of 330.85 . The percent composition is C 58.09%, H 8.23%, Cl 10.71%, N 8.47%, O 14.51% .
科学的研究の応用
Local Anesthesia
Propoxycaine hydrochloride is primarily used as a local anesthetic. It works by inhibiting voltage-gated sodium channels, which in turn inhibits the ionic flux required for the initiation and conduction of impulses. This leads to a loss of sensation .
Spectrophotometric Determination
Propoxycaine hydrochloride has been used in spectrophotometric determination studies. These studies involve the use of spectrophotometry, a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through a sample solution .
Animal Experimentation
In animal experimentation, Propoxycaine hydrochloride is used as an anesthetic. It is often used in procedures that require the animal to be unconscious or to have a loss of sensation .
Physical Properties Research
Research has been conducted to evaluate the effect of Propoxycaine hydrochloride on the physical properties of neuronal synaptosomal plasma membrane vesicles. This involves studying the transbilayer asymmetric lateral and rotational mobilities, annular lipid fluidity, and protein distribution .
Dental Applications
Propoxycaine hydrochloride is used in dentistry as a local anesthetic. It is particularly useful in procedures that may cause pain or discomfort to the patient .
Formulation Studies
Studies have been conducted to formulate Propoxycaine hydrochloride into a gel that could be used locally in the treatment of different oral painful conditions .
作用機序
Target of Action
The primary target of Propoxycaine hydrochloride is the voltage-gated sodium channel alpha subunit . These channels are essential for the initiation and conduction of nerve impulses.
Mode of Action
Propoxycaine hydrochloride acts by binding to and blocking voltage-gated sodium channels . This inhibits the ionic flux required for the initiation and conduction of impulses, thereby preventing the propagation of action potentials in axons .
Biochemical Pathways
This disruption affects the overall function of the nervous system, leading to a loss of sensation .
Pharmacokinetics
It is known that the drug is hydrolyzed in both the plasma and the liver by plasma esterases . The resulting metabolites are then primarily excreted via the kidneys .
Result of Action
The primary result of Propoxycaine hydrochloride’s action is a loss of sensation . By blocking sodium channels and inhibiting nerve impulses, it effectively decreases pain sensation during procedures such as dental surgeries .
Action Environment
The action, efficacy, and stability of Propoxycaine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state and, consequently, its ability to interact with its target. Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc., can alter the pharmacokinetics and pharmacodynamics of local anesthetics . .
Safety and Hazards
将来の方向性
Propoxycaine is a local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride . This drug was removed from the US market in 1996 . Although no longer available in the United States, this medication was used in combination with procaine to aid in anesthesia during dental procedures . It was the only dental local anesthetic available in cartridge form . It was produced for use when amide local anesthetics were contraindicated due to allergy or when several amide anesthetics were unsuccessful .
特性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPCGSPKUQZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045325 | |
| Record name | Propoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxycaine hydrochloride | |
CAS RN |
550-83-4 | |
| Record name | Propoxycaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxycaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxycaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxycaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Propoxycaine Hydrochloride and what are its downstream effects?
A: Propoxycaine Hydrochloride is a local anesthetic that exerts its action by binding to voltage-gated sodium channels in nerve cells []. This binding inhibits the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses. By blocking these channels, Propoxycaine Hydrochloride prevents the transmission of pain signals to the brain, resulting in a localized loss of sensation [].
Q2: What is the chemical structure of Propoxycaine Hydrochloride and what is its molecular weight?
A: Propoxycaine Hydrochloride is the hydrochloride salt form of Propoxycaine, a para-aminobenzoic acid ester []. While the provided research papers do not explicitly state the molecular formula and weight, these details can be readily obtained from chemical databases like PubChem. Unfortunately, spectroscopic data is not provided in the given research articles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)

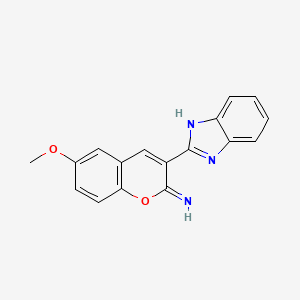
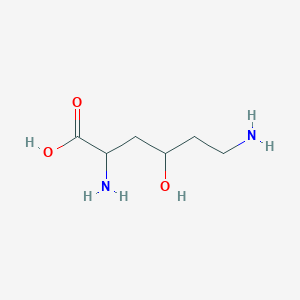
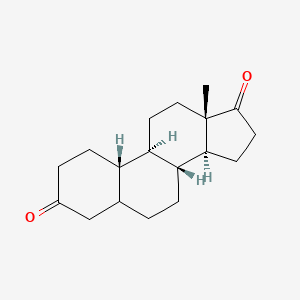
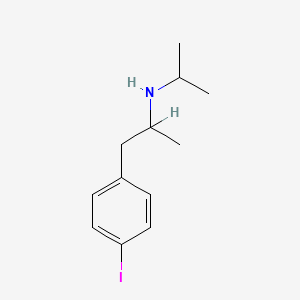
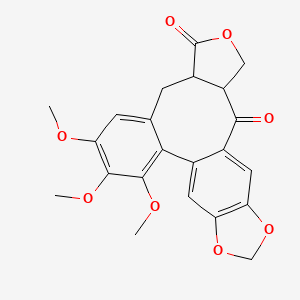
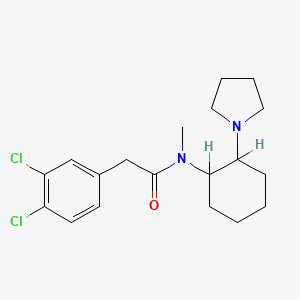
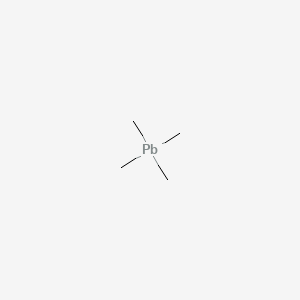
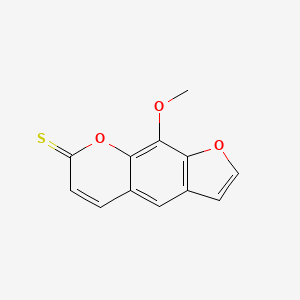

![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
